molecular formula C11H18F3N3O B6647294 1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea

1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea

Cat. No. B6647294
M. Wt: 265.28 g/mol
InChI Key: BRKOMTFIDAWSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties and potential for use in various fields of research. In

Mechanism of Action

The mechanism of action of 1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potent antitumor and anti-inflammatory activity, making it a promising candidate for cancer and inflammatory disease research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to study its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, more research is needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea involves the reaction of 1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine with 2,2,2-trifluoroethyl isocyanate. This reaction produces a white solid that is purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.

Scientific Research Applications

1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential applications in various fields of scientific research. This compound has been shown to have potent antitumor activity, making it a promising candidate for cancer research. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(1,2,3,5,6,7,8,8a-octahydroindolizin-7-yl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)7-15-10(18)16-8-3-5-17-4-1-2-9(17)6-8/h8-9H,1-7H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOMTFIDAWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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